3-Fluorocyclobutanecarboxylic acid
Overview
Description
3-Fluorocyclobutanecarboxylic acid is a unique chemical compound with the empirical formula C5H7FO2 . It has a molecular weight of 118.11 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of 3-Fluorocyclobutanecarboxylic acid is FC(C1)CC1C(O)=O . The InChI is 1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) .Physical And Chemical Properties Analysis
The density of 3-Fluorocyclobutanecarboxylic acid is predicted to be 1.25±0.1 g/cm3 . Its boiling point is predicted to be 215.4±33.0 °C . The compound has a vapor pressure of 0.0571mmHg at 25°C . Its refractive index is 1.443 .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
3-Fluorocyclobutanecarboxylic acid is a significant compound in the field of chemical synthesis, particularly in the creation of fluorinated organic molecules. It serves as a versatile building block for synthesizing a wide array of chemical entities with potential pharmacological activities. Fluorinated compounds, including those derived from 3-fluorocyclobutanecarboxylic acid, are particularly valued in medicinal chemistry due to their ability to modulate the physical, chemical, and biological properties of drug molecules. The incorporation of fluorine can enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals, making this compound crucial in the development of new therapeutic agents (Song et al., 2018).
Environmental Chemistry
In the context of environmental chemistry, the study and understanding of fluorinated compounds, including derivatives of 3-fluorocyclobutanecarboxylic acid, are of paramount importance. These studies focus on the environmental fate, bioaccumulation, and potential toxicological impacts of fluorinated substances. Research indicates that while fluorinated compounds possess unique and beneficial properties for industrial applications, their persistence and potential bioaccumulative nature necessitate careful consideration and management to mitigate environmental risks (Munoz et al., 2019).
Green Chemistry and Sustainable Practices
The development of green chemistry practices has led to an increased interest in synthesizing fluorinated compounds, including those derived from 3-fluorocyclobutanecarboxylic acid, in more environmentally benign ways. Aqueous fluoroalkylation methods have been explored to incorporate fluorinated groups into target molecules using water or water-containing mixtures as solvents. These methods aim to reduce the environmental impact of chemical syntheses by minimizing the use of hazardous solvents and improving the overall efficiency and sustainability of the synthesis processes (Song et al., 2018).
Mechanism of Action
Target of Action
It is known that this compound is used by researchers as part of a collection of unique chemicals .
Biochemical Pathways
One study suggests that androgens play a crucial role in prostate cancer progression, and trans-1-amino-3-[18f]fluorocyclobutanecarboxylic acid (anti-[18 f]facbc), a similar compound, is used for visualization of prostate cancer . The study examined the effect of androgen on the expression of amino acid transporters related to anti-[18F]FACBC transport and uptake .
Safety and Hazards
properties
IUPAC Name |
3-fluorocyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXHCYIDZUPZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595617, DTXSID201273464, DTXSID901283185 | |
Record name | 3-Fluorocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Fluorocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Fluorocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorocyclobutanecarboxylic acid | |
CAS RN |
122665-96-7, 123812-79-3, 123812-78-2 | |
Record name | 3-Fluorocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Fluorocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Fluorocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-3-Fluorocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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